molecular formula C15H14N2O4 B400730 N-(4-ethoxyphenyl)-2-nitrobenzamide CAS No. 316142-72-0

N-(4-ethoxyphenyl)-2-nitrobenzamide

Cat. No. B400730
CAS RN: 316142-72-0
M. Wt: 286.28g/mol
InChI Key: VOXNCKLXCVHBAK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-nitrobenzamide, also known as ENB, is a compound that has been widely studied for its potential use in scientific research. It belongs to the class of nitroaromatic compounds and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

N-(4-ethoxyphenyl)-2-nitrobenzamide is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These compounds are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yields the N-dearylated 2-azetidinones .

2. Oxidative N-Deprotection by Ceric Ammonium Nitrate The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . This process is used in the synthesis of N-unsubstituted β-lactams, which play a central role as key intermediates in the synthesis of several biologically active antibiotics .

Synthesis of N-Substituted Amidoximes

N-(4-ethoxyphenyl)-2-nitrobenzamide can be used in the synthesis of N-substituted amidoximes . These compounds are synthesized from secondary amides or the intermediate amides through Ph3P–I2-mediated dehydrative condensation .

Formation of 1,2,4-Oxadiazol-5-ones

The obtained amidoximes from the synthesis mentioned above can be used in the formation of 1,2,4-oxadiazol-5-ones via base-mediated carbonylative cyclization with 1,1’-carbonyldiimidazole .

Synthesis of Schiff Base Complexes

N-(4-ethoxyphenyl)-2-nitrobenzamide can potentially be used in the synthesis of Schiff base complexes . These complexes are often synthesized from condensation of 2-aminophenol or o-phenylenediamine and carbonyl derivatives .

Drug Development

N-substituted amidoxime derivatives, which can be synthesized from N-(4-ethoxyphenyl)-2-nitrobenzamide, have been introduced as prodrug candidates to achieve good cell permeability and oral bioavailability . They are used in the development of various drugs, including anti-influenza agents and inhibitors of indoleamine 2,3-dioxygenase .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-12-9-7-11(8-10-12)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXNCKLXCVHBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-nitrobenzamide

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